
1-Acetyl-5-fluoro-1H-indol-3-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Acetyl-5-fluoro-1H-indol-3-YL acetate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
The biological activities of 1-Acetyl-5-fluoro-1H-indol-3-YL acetate have been investigated in various studies, highlighting its potential in several areas:
Antimicrobial Properties
Research has shown that indole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds similar to this compound possess:
- Inhibition of Bacterial Growth : Effective against various strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death.
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. Key findings include:
- Cell Line Studies : Demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.
- Mechanisms of Action : These compounds may induce apoptosis (programmed cell death) or inhibit tumor growth through various pathways.
Medicinal Chemistry Applications
This compound serves as a valuable building block in medicinal chemistry, enabling the synthesis of more complex molecules with enhanced biological activities. Its applications include:
- Drug Development : As a precursor for designing new pharmaceuticals targeting specific diseases.
- Structure Activity Relationship Studies : Understanding how structural modifications affect biological activity can aid in optimizing drug candidates.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Study | Year | Findings |
---|---|---|
Gaikwad et al. | 2022 | Investigated antimicrobial activity; showed significant inhibition against multiple bacterial strains. |
RSC Advances | 2024 | Reported on the synthesis and characterization of indole derivatives, highlighting their anticancer properties. |
ACS Omega | 2023 | Focused on the design and synthesis of related compounds, demonstrating their potential in targeting cancer cells. |
Properties
CAS No. |
2249-12-9 |
---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
(1-acetyl-5-fluoroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10FNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 |
InChI Key |
PNWQQFHNFFKMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.